3,8-Diazabicyclo[3.2.1]octane

Opioid Receptor Pharmacology Medicinal Chemistry Conformational Analysis

Select the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold for its endoethylenic bridge-enforced conformational rigidity, which is critical for high-affinity μ-opioid receptor binding (Ki=55.2 nM) and distinct antiproliferative selectivity. Unlike flexible piperazine analogues, DBO's bicyclic core enables precise N-substituent orientation to avoid steric clashes. With superior cycloaddition yields (51-73%), it offers synthetic versatility including Wagner-Meerwein rearrangement to the [2.2.2] isomer. Ideal for medicinal chemistry teams pursuing δ-selective agonists, β-lactamase inhibitors, and scaffold-hopping strategies to escape piperazine IP space.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 280-06-8
Cat. No. B1590389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[3.2.1]octane
CAS280-06-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CNCC1N2
InChIInChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2
InChIKeyLKDJYZBKCVSODK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diazabicyclo[3.2.1]octane (CAS 280-06-8) Procurement Guide: Core Scaffold Properties and Industrial Relevance


3,8-Diazabicyclo[3.2.1]octane (DBO) is a bridged piperazine scaffold consisting of a bicyclic ring system with two nitrogen atoms at positions 3 and 8. This core architecture confers distinct physicochemical properties including a predicted pKa of 10.32±0.20 and density of 0.975±0.06 g/cm³ . The scaffold serves as a conformationally constrained isostere of piperazine, widely employed in medicinal chemistry for the development of opioid receptor modulators, β-lactamase inhibitors, and antiproliferative agents [1].

Why 3,8-Diazabicyclo[3.2.1]octane Cannot Be Replaced by Piperazine or Other Diazabicycloalkanes in Critical Applications


The 3,8-diazabicyclo[3.2.1]octane scaffold is not simply a generic bridged piperazine; its endoethylenic bridge imposes a unique conformational rigidity that fundamentally alters molecular recognition at biological targets [1]. Molecular modeling studies demonstrate that this bridge is essential for modulating affinity toward μ-opioid receptors, as the restricted conformational freedom enables a 'correct' orientation of N-substituents to interact with hydrophobic receptor pockets while avoiding steric clashes [2]. In contrast, monocyclic piperazine analogues exhibit significantly different binding profiles due to their inherent flexibility, making scaffold substitution without careful re-optimization likely to fail in target engagement and selectivity [3].

Quantitative Differentiation of 3,8-Diazabicyclo[3.2.1]octane Against Key Comparators: Evidence-Based Procurement Rationale


Conformational Rigidity Confers Superior μ-Opioid Receptor Affinity Modulation Relative to Flexible Piperazine Scaffolds

The endoethylenic bridge of 3,8-diazabicyclo[3.2.1]octane (DBO) restricts conformational freedom relative to flexible piperazine analogues, enabling a 'correct' orientation of N-substituents that promotes high-affinity binding to μ-opioid receptors [1]. Molecular modeling studies identified that the bridge modulates affinity by positioning hydrocarbon fragments for optimal interaction with hypothesized hydrophobic receptor pockets and orienting the N-propionyl side chain to avoid sterically hindered receptor regions [2]. Monocyclic trimethylpiperazine analogues of the μ-agonist 3-cinnamyl-8-propionyl-DBO exhibited markedly different affinity profiles, underscoring that the bridged geometry is essential for target engagement [3].

Opioid Receptor Pharmacology Medicinal Chemistry Conformational Analysis

Quantified μ-Opioid Receptor Affinity: DBO Derivative 1a Achieves Ki = 55.2 nM with High μ-Selectivity

The 3,8-diazabicyclo[3.2.1]octane derivative 3-cinnamyl-8-propionyl-DBO (1a) exhibits a μ-opioid receptor binding affinity of Ki = 55.2 nM and demonstrates significant analgesic activity in vivo with an ED50 of 1.1 mg/kg [1]. Inversion of the N3 and N8 substituents yields compound 2a, which retains high μ-affinity (Ki = 160 nM) though with reduced analgesic potency (ED50 = 16.0 mg/kg) [2]. For context, morphine exhibits a μ-receptor Ki of approximately 1.2 nM in rat brain homogenates using ³H-DAMGO [3], indicating that while DBO derivatives are less potent than morphine at the binding level, they achieve remarkable μ-selectivity and in vivo efficacy that can be tuned through peripheral substitution.

Analgesic Development Opioid Receptor Binding Structure-Activity Relationship

Enhanced δ-Opioid Receptor Affinity and Selectivity Relative to Reference Agonist SNC80

In a direct head-to-head comparison of diazabicycloalkane cores as δ-opioid agonist scaffolds, 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated improved δ-opioid receptor affinity and selectivity relative to the reference δ-agonist SNC80 [1]. The study systematically evaluated 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores. Among all novel derivatives (compounds 3-7), the DBO-based compound 4 uniquely evidenced improved δ affinity and selectivity over SNC80, establishing the [3.2.1] bridged geometry as optimal for δ-opioid receptor engagement in this series [2].

Delta Opioid Agonists Analgesic Drug Discovery Receptor Selectivity

Antiproliferative Activity Against Leukemia Cells Achieved by DBO Scaffold Replacement of Piperazine Core

Replacement of the cis-dimethyl piperazine nucleus in prototype compound 1 (which exhibits IC50 = 6 μM against HCT-15 colon carcinoma and MCF-7 breast adenocarcinoma cells) with a 3,8-diazabicyclo[3.2.1]octane ring system yielded derivative 2a, which demonstrated growth-inhibitory activity against leukemia cancer cells with IC50 values in the low micromolar range [1]. The study evaluated a series of N3/8-disubstituted DBO analogues; compounds 2a, 2b, 2f, and 2m showed activity not only against leukemia cells but also against certain solid tumors [2]. Compound 2a was selected for further mechanistic evaluation on MCF-7 cells to assess its mode of action [3].

Cancer Chemotherapy Antiproliferative Agents Scaffold Hopping

Synthetic Accessibility: 3,8-Diazabicyclo[3.2.1]octane Forms in 51-73% Yield, Outperforming Isomeric 2,5-Diazabicyclo[2.2.2]octane Under Identical Conditions

In 1,3-dipolar cycloaddition reactions of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate and methyl crotonate, 3,8-diazabicyclo[3.2.1]octane is obtained as the major product in 51-73% yield, with only trace amounts of the isomeric 2,5-diazabicyclo[2.2.2]octane detected [1]. In contrast, cycloaddition with methyl 2-phenyl acrylate reverses this selectivity, providing the [2.2.2] product in 40% yield [2]. Notably, 2,5-diazabicyclo[2.2.2]octanes can be formed from [3.2.1] compounds via a Wagner-Meerwein rearrangement, demonstrating that the [3.2.1] scaffold serves as a versatile intermediate for accessing multiple bridged diazabicyclic systems [3].

Organic Synthesis Cycloaddition Process Chemistry

Dopamine Transporter Inhibition: Core Substitution from DBO to 3,6-Diazabicyclo[3.1.1]heptane Enhances Activity by >5-Fold

A direct head-to-head comparison of 3,8-diazabicyclo[3.2.1]octane and 3,6-diazabicyclo[3.1.1]heptane cores as dopamine transporter (DAT) inhibitors revealed that core substitution can dramatically modulate biological activity [1]. The DBO-based lead compound 1 (3-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-8-(1H-indol-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane) was used as a template; replacement of the DBO core with 3,6-diazabicyclo[3.1.1]heptane yielded compound 2a, which exhibited a DAT inhibition Ki = 5.5 nM, representing a significant increase in reuptake inhibition activity over the parent DBO compound [2]. Further SAR exploration with bioisosteric aromatic replacements (benzothiophene, benzofurane) maintained double-digit nanomolar activity, demonstrating that both cores are viable for CNS drug discovery with distinct SAR profiles [3].

Dopamine Transporter CNS Drug Discovery Scaffold Optimization

Optimal Research and Industrial Applications for 3,8-Diazabicyclo[3.2.1]octane Based on Quantified Performance Evidence


μ-Opioid Receptor Modulator Discovery Programs Requiring Conformationally Constrained Piperazine Isosteres

Medicinal chemistry programs targeting μ-opioid receptors for analgesic development should prioritize procurement of the 3,8-diazabicyclo[3.2.1]octane scaffold. The endoethylenic bridge imposes conformational rigidity that is essential for achieving high-affinity μ-receptor binding (exemplified by 3-cinnamyl-8-propionyl-DBO with Ki = 55.2 nM), a property not recapitulated by flexible piperazine analogues [1]. The scaffold has been validated in multiple SAR studies demonstrating that peripheral substitution can further tune μ-selectivity and in vivo analgesic potency [2].

δ-Opioid Agonist Development Where Selectivity Over μ- and κ-Receptors Is Critical

For research groups developing δ-selective opioid agonists with reduced μ-opioid-mediated side effects (e.g., respiratory depression, constipation, abuse liability), the 3,8-diazabicyclo[3.2.1]octane core offers a validated starting point. DBO-based compound 4 demonstrated improved δ affinity and selectivity relative to the reference agonist SNC80 and outperformed alternative diazabicycloalkane cores (3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane, etc.) in direct head-to-head comparison [3].

Scaffold-Hopping Strategies in Antiproliferative Drug Discovery Seeking Piperazine Replacements

Oncology-focused medicinal chemistry teams employing scaffold-hopping approaches to escape piperazine-based IP space or improve ADME properties should consider the DBO core. Replacement of a cis-dimethyl piperazine nucleus with the 3,8-diazabicyclo[3.2.1]octane system yielded derivative 2a, which retained micromolar-range antiproliferative activity against leukemia cells while demonstrating a distinct tumor cell line selectivity profile [4]. The scaffold is amenable to N3/N8 disubstitution, enabling rapid SAR exploration.

Large-Scale Synthesis of Bridged Diazabicyclic Intermediates for Multi-Step Process Chemistry

Process chemistry groups requiring scalable access to bridged diazabicyclic scaffolds should favor the 3,8-diazabicyclo[3.2.1]octane system based on its superior cycloaddition yields (51-73%) relative to the isomeric 2,5-diazabicyclo[2.2.2]octane, which forms only in trace amounts under identical conditions [5]. Furthermore, the [3.2.1] scaffold can be converted to the [2.2.2] isomer via Wagner-Meerwein rearrangement, offering synthetic versatility for accessing multiple bridged cores from a single starting material [6].

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